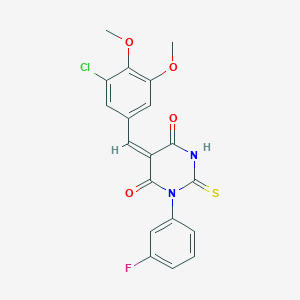
3-(4-Bromobenzyl)-5-(4-isobutoxybenzylidene)-2,4-imidazolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Bromobenzyl)-5-(4-isobutoxybenzylidene)-2,4-imidazolidinedione, also known as BBIB, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BBIB is a derivative of thalidomide, which is a drug known for its sedative and anti-inflammatory properties. BBIB has been found to exhibit anti-inflammatory, anti-tumor, and immunomodulatory effects, making it a promising candidate for the development of new drugs.
作用機序
The exact mechanism of action of 3-(4-Bromobenzyl)-5-(4-isobutoxybenzylidene)-2,4-imidazolidinedione is not fully understood. However, it is believed to exert its effects by modulating the activity of various signaling pathways in cells. 3-(4-Bromobenzyl)-5-(4-isobutoxybenzylidene)-2,4-imidazolidinedione has been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. 3-(4-Bromobenzyl)-5-(4-isobutoxybenzylidene)-2,4-imidazolidinedione has also been shown to activate the AMPK signaling pathway, which is involved in the regulation of energy metabolism and cell growth.
Biochemical and Physiological Effects:
3-(4-Bromobenzyl)-5-(4-isobutoxybenzylidene)-2,4-imidazolidinedione has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the development of inflammatory diseases such as rheumatoid arthritis and Crohn's disease. 3-(4-Bromobenzyl)-5-(4-isobutoxybenzylidene)-2,4-imidazolidinedione has also been found to induce apoptosis in cancer cells and inhibit angiogenesis, which are important processes involved in the development and progression of cancer. Additionally, 3-(4-Bromobenzyl)-5-(4-isobutoxybenzylidene)-2,4-imidazolidinedione has been found to modulate the immune system by promoting the differentiation of T cells into regulatory T cells, which are involved in the regulation of immune responses.
実験室実験の利点と制限
One of the main advantages of using 3-(4-Bromobenzyl)-5-(4-isobutoxybenzylidene)-2,4-imidazolidinedione in lab experiments is its ability to modulate multiple signaling pathways involved in various cellular processes. This makes it a versatile tool for studying the mechanisms underlying various diseases and cellular processes. Additionally, 3-(4-Bromobenzyl)-5-(4-isobutoxybenzylidene)-2,4-imidazolidinedione has been found to exhibit low toxicity and good bioavailability, making it a promising candidate for the development of new drugs.
However, there are also some limitations associated with the use of 3-(4-Bromobenzyl)-5-(4-isobutoxybenzylidene)-2,4-imidazolidinedione in lab experiments. One of the main limitations is the complexity of its synthesis, which can make it difficult to obtain high yields of the desired product. Additionally, 3-(4-Bromobenzyl)-5-(4-isobutoxybenzylidene)-2,4-imidazolidinedione has been found to exhibit some degree of instability under certain conditions, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research involving 3-(4-Bromobenzyl)-5-(4-isobutoxybenzylidene)-2,4-imidazolidinedione. One potential direction is the development of new drugs based on the structure of 3-(4-Bromobenzyl)-5-(4-isobutoxybenzylidene)-2,4-imidazolidinedione. 3-(4-Bromobenzyl)-5-(4-isobutoxybenzylidene)-2,4-imidazolidinedione has been found to exhibit a wide range of therapeutic effects, and its structure could serve as a starting point for the development of new drugs with improved efficacy and safety profiles.
Another potential direction for research is the study of the mechanisms underlying the effects of 3-(4-Bromobenzyl)-5-(4-isobutoxybenzylidene)-2,4-imidazolidinedione on various signaling pathways. By understanding the mechanisms underlying these effects, researchers could identify new targets for drug development and improve our understanding of the cellular processes involved in various diseases.
Finally, there is also a need for further research on the safety and toxicity of 3-(4-Bromobenzyl)-5-(4-isobutoxybenzylidene)-2,4-imidazolidinedione. While 3-(4-Bromobenzyl)-5-(4-isobutoxybenzylidene)-2,4-imidazolidinedione has been found to exhibit low toxicity in some studies, more research is needed to fully understand its safety profile and potential side effects.
合成法
The synthesis of 3-(4-Bromobenzyl)-5-(4-isobutoxybenzylidene)-2,4-imidazolidinedione involves the reaction of 4-bromobenzylamine with 4-isobutoxybenzaldehyde in the presence of acetic acid and sodium acetate. The resulting product is then treated with 2,4-thiazolidinedione to yield 3-(4-Bromobenzyl)-5-(4-isobutoxybenzylidene)-2,4-imidazolidinedione. The synthesis of 3-(4-Bromobenzyl)-5-(4-isobutoxybenzylidene)-2,4-imidazolidinedione is a complex process that requires careful control of reaction conditions to obtain a high yield of the desired product.
科学的研究の応用
3-(4-Bromobenzyl)-5-(4-isobutoxybenzylidene)-2,4-imidazolidinedione has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 3-(4-Bromobenzyl)-5-(4-isobutoxybenzylidene)-2,4-imidazolidinedione has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells and inhibiting angiogenesis. Additionally, 3-(4-Bromobenzyl)-5-(4-isobutoxybenzylidene)-2,4-imidazolidinedione has been found to modulate the immune system by promoting the differentiation of T cells into regulatory T cells.
特性
分子式 |
C21H21BrN2O3 |
|---|---|
分子量 |
429.3 g/mol |
IUPAC名 |
(5E)-3-[(4-bromophenyl)methyl]-5-[[4-(2-methylpropoxy)phenyl]methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C21H21BrN2O3/c1-14(2)13-27-18-9-5-15(6-10-18)11-19-20(25)24(21(26)23-19)12-16-3-7-17(22)8-4-16/h3-11,14H,12-13H2,1-2H3,(H,23,26)/b19-11+ |
InChIキー |
IJYRDDZBZXONLC-YBFXNURJSA-N |
異性体SMILES |
CC(C)COC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Br |
SMILES |
CC(C)COC1=CC=C(C=C1)C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Br |
正規SMILES |
CC(C)COC1=CC=C(C=C1)C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-chlorobenzyl)(phenylsulfonyl)amino]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B286210.png)
![N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B286211.png)
![2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-(2-chlorophenyl)acetamide](/img/structure/B286212.png)
![2-[(4-bromobenzyl)(phenylsulfonyl)amino]-N-(4-ethylphenyl)acetamide](/img/structure/B286213.png)
![N-(2-methoxyphenyl)-2-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B286215.png)
![ethyl (5E)-5-[(2,5-dimethoxyphenyl)methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate](/img/structure/B286220.png)


![(5E)-1-(3-fluorophenyl)-5-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-ylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B286225.png)
![(5E)-5-[(3-chloro-4-ethoxy-5-methoxyphenyl)methylidene]-3-propan-2-yl-1,3-thiazolidine-2,4-dione](/img/structure/B286226.png)
![2-(2-{(E)-[2,4-dioxo-3-(propan-2-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-(4-methylphenyl)acetamide](/img/structure/B286228.png)
![3-Isopropyl-5-[(3-methyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B286230.png)
![Ethyl 4-[5-({2,5-dioxo-1-[2-oxo-2-(4-toluidino)ethyl]imidazolidin-4-ylidene}methyl)-2-furyl]benzoate](/img/structure/B286232.png)
![ethyl (2-chloro-4-{(E)-[2,4-dioxo-3-(propan-2-yl)-1,3-thiazolidin-5-ylidene]methyl}-6-ethoxyphenoxy)acetate](/img/structure/B286233.png)